REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:16]Br>C(O)(=O)C>[CH2:1]([O:8][C:9]1[C:14]([Br:16])=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
10.69 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.735 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with 50%-100% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=NC=C1Br)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 42.28% | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |